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Introduction
Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide

array of behaviors and physiological processes. In the nematode Caenorhabditis elegans, a

powerful model organism for neurobiology, the dopaminergic system plays a key role in

locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein

coupled receptors (GPCRs). This guide focuses on the DOP-4 protein, a D1-like dopamine

receptor in C. elegans. While the user's query specified "DAR-1", the canonical nomenclature

for dopamine receptors in C. elegans is "DOP". DOP-4 is an invertebrate-specific, D1-like

receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor

signaling pathway.[1][2][3]

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the

molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable

nervous system. This document provides a comprehensive overview of the DOP-4 protein,

including its structure, domains, signaling pathway, available quantitative data, and detailed

experimental protocols for its study.

Protein Structure and Domains
As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized

by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular
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loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology
The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as

NCBI and UniProt under the accession number NP_504229.1 and Q21360, respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using

bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven

helical transmembrane segments, is expected.
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Figure 1: Predicted membrane topology of the DOP-4 receptor.

Key Functional Domains
While no experimentally determined structure exists for DOP-4, its domains can be inferred

from homology with other D1-like GPCRs.

Transmembrane Helices (TMs): These form the core of the receptor and create the binding

pocket for dopamine. Specific residues within these helices are critical for ligand binding and

receptor activation.

Extracellular Loops (ECLs): These loops are involved in ligand recognition and entry into the

binding pocket.

Intracellular Loops (ICLs) and C-terminus: These regions are crucial for G-protein coupling

and interaction with other intracellular signaling and regulatory proteins, such as arrestins.

The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway
DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the

stimulatory G-protein, Gs.[1][3] Upon binding of dopamine, DOP-4 undergoes a conformational

change that catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric

G-protein. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and

stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second

messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A

(PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a

cellular response.
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Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.
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Quantitative Data
Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed

expression levels, are not extensively documented in the literature. However, data from related

C. elegans dopamine receptors can provide a valuable frame of reference for experimental

design.

Protein Expression Levels
Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of

DOP-4 protein abundance in the whole organism.

Protein Organism Tissue
Abundance
(ppm)

Rank

dop-4 C. elegans
Whole organism

(Integrated)
0.01

12769 of 13054

(bottom 5%)

Data sourced

from PaxDb,

which integrates

multiple high-

throughput

proteomics

datasets.[4][5]

This indicates

that DOP-4 is a

low-abundance

protein.

Pharmacological Profile (Representative Data from DOP-
1)
While a detailed pharmacological profile for DOP-4 is not available, studies on the closely

related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of

ligands for this receptor class in C. elegans. The following table presents EC50 values for
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dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7

cells expressing DOP-1.

Ligand Ligand Type EC50 / IC50 (nM) for DOP-1

Dopamine Agonist 20 ± 10

(+)-Butaclamol Antagonist 110 ± 10

Haloperidol Antagonist 280 ± 20

cis-Flupenthixol Antagonist 3.5 ± 0.5

Data adapted from Sanyal et

al. (2004) for the DOP-1L

isoform.[6] These values

should be considered as a

starting point for designing

experiments on DOP-4.

Experimental Protocols
Studying the structure and function of DOP-4 requires a multi-faceted approach, from

heterologous expression and purification to functional characterization. The following sections

outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4
Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and

structural studies. A method for expressing and purifying GPCRs from C. elegans has been

established and can be adapted for DOP-4.[7][8]
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1. Construct Generation

2. Transgenesis

3. Large-Scale Culture

4. Protein Extraction

5. Purification

Clone dop-4 cDNA into
 C. elegans expression vector

(e.g., under myo-3 or H20 promoter)
with affinity tags (e.g., 1D4, His)

Microinject construct into
C. elegans gonad to generate

transgenic lines

Grow transgenic C. elegans
in large-scale liquid culture

Harvest and lyse worms
(e.g., by grinding in liquid nitrogen)

Solubilize membrane proteins
using a mild detergent
(e.g., DDM, CHAPS)

Affinity Chromatography
(e.g., 1D4-sepharose or Ni-NTA)

Size-Exclusion Chromatography
(to ensure homogeneity)
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Figure 3: Workflow for heterologous expression and purification of DOP-4.
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Methodology:

Vector Construction: The dop-4 cDNA is cloned into a C. elegans expression vector. A

strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression)

is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine

tag, are added for detection and purification.[7]

Generation of Transgenic Animals: The expression construct is microinjected into the gonads

of wild-type C. elegans to create transgenic lines.

Large-Scale Culture: High-expression transgenic lines are expanded in large-scale liquid

cultures using a fermenter to generate a large biomass.

Worm Lysis and Membrane Preparation:

Harvest worms by centrifugation.

Wash the worm pellet extensively with M9 buffer.

Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl,

protease inhibitors).

Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a

mortar and pestle.

Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

Solubilization: Resuspend the membrane pellet in solubilization buffer (lysis buffer containing

a mild detergent such as n-dodecyl-β-D-maltoside (DDM) at 1% w/v) and incubate with

gentle rotation for 1-2 hours at 4°C.

Purification:

Clarify the solubilized sample by ultracentrifugation.
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Apply the supernatant to an affinity chromatography column (e.g., a column coupled with

the 1D4 antibody).

Wash the column extensively with wash buffer (solubilization buffer with a lower detergent

concentration, e.g., 0.05% DDM).

Elute the receptor using a competitive peptide or by changing buffer conditions.

For further purification and to ensure homogeneity, apply the eluted protein to a size-

exclusion chromatography (SEC) column.

Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd or Ki) of ligands for the

receptor. This protocol is adapted for membrane preparations.[4][9]
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Prepare membranes from
C. elegans or heterologous cells

expressing DOP-4

Incubate membranes with
radioligand (e.g., [3H]-Dopamine)

+/- unlabeled competitor

Separate bound from free ligand
by rapid vacuum filtration

(GF/B or GF/C filters)

Wash filters with
ice-cold buffer

Measure radioactivity on filters
using a scintillation counter

Analyze data to determine
Kd (saturation) or Ki (competition)

 

Transfect host cells (e.g., HEK293)
with a DOP-4 expression vector

Plate transfected cells in a
multi-well plate (e.g., 96-well)

Incubate cells with a
phosphodiesterase (PDE) inhibitor

(e.g., IBMX) to prevent cAMP degradation

Stimulate cells with varying
concentrations of agonist

(e.g., dopamine)

Lyse cells and measure
cAMP concentration using a

commercial kit (e.g., HTRF, ELISA, LANCE)

Analyze data to determine
agonist potency (EC50) or
antagonist affinity (IC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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